molecular formula C26H19N B1507579 4-(Phenanthren-9-yl)-N-phenylaniline

4-(Phenanthren-9-yl)-N-phenylaniline

Katalognummer: B1507579
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: UWZZQCHICHIGEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Phenanthren-9-yl)-N-phenylaniline is an organic compound with the molecular formula C30H21N It is a derivative of phenanthrene and phenylamine, characterized by a phenanthrene moiety attached to a phenyl group, which is further connected to another phenyl group through an amine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenanthren-9-yl)-N-phenylaniline typically involves the reaction of (4-Phenanthren-9-yl-phenyl)boronic acid with aniline derivatives under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Phenanthren-9-yl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Phenanthren-9-yl)-N-phenylaniline has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(Phenanthren-9-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Phenanthren-9-yl)phenylboronic acid: A boronic acid derivative with similar structural features.

    (4-Phenanthren-9-yl)phenylamine: A simpler amine derivative without the additional phenyl group.

Uniqueness

4-(Phenanthren-9-yl)-N-phenylaniline is unique due to its extended conjugated system, which imparts distinct photophysical properties and enhances its potential for applications in materials science and biological imaging. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Eigenschaften

Molekularformel

C26H19N

Molekulargewicht

345.4 g/mol

IUPAC-Name

4-phenanthren-9-yl-N-phenylaniline

InChI

InChI=1S/C26H19N/c1-2-9-21(10-3-1)27-22-16-14-19(15-17-22)26-18-20-8-4-5-11-23(20)24-12-6-7-13-25(24)26/h1-18,27H

InChI-Schlüssel

UWZZQCHICHIGEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.